An In-depth Technical Guide to Ethyl 4-(dimethylamino)butanoate
An In-depth Technical Guide to Ethyl 4-(dimethylamino)butanoate
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(dimethylamino)butanoate (CAS No. 22041-23-2), a versatile bifunctional molecule of interest to researchers in organic synthesis and medicinal chemistry. This document delves into its core physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its spectral characteristics, reactivity, and potential applications. The information is curated for professionals in drug development and scientific research, emphasizing practical, field-proven insights and authoritative data.
Compound Identification and Nomenclature
Ethyl 4-(dimethylamino)butanoate is an organic compound featuring both a tertiary amine and an ester functional group. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules.[1]
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IUPAC Name: ethyl 4-(dimethylamino)butanoate[2]
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Synonyms: Ethyl 4-(dimethylamino)butyrate, Butanoic acid, 4-(dimethylamino)-, ethyl ester, Ethyl N,N-dimethyl-4-aminobutanoate, DF 491, NSC 40246.[1][2][3][4][5]
Physicochemical Properties
The compound typically presents as a colorless to pale yellow liquid with a fruity odor characteristic of esters.[1] It is soluble in organic solvents, with limited solubility in water.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Molecular Weight | 159.23 g/mol | [1][2] |
| Density | 0.929 g/cm³ | [3][4] |
| Boiling Point | 194.7°C at 760 mmHg | [3][4] |
| Flash Point | 65.8°C | [3][4] |
| Vapor Pressure | 0.436 mmHg at 25°C | [3][4] |
| LogP | 0.89130 | [4] |
| Refractive Index | 1.433 | [3] |
| PSA (Polar Surface Area) | 29.54 Ų | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 6 | [4] |
Synthesis and Purification
The synthesis of Ethyl 4-(dimethylamino)butanoate is most commonly achieved via a nucleophilic substitution reaction. A robust and scalable method involves the reaction of an alkyl halide with dimethylamine.
Recommended Synthesis Protocol: Nucleophilic Substitution
This protocol describes the synthesis from Ethyl 4-bromobutyrate and a solution of dimethylamine. The choice of an amine solution (typically in ethanol or THF) is crucial as it serves both as the nucleophile and often as the base to neutralize the HBr byproduct. Using an excess of dimethylamine is a common strategy to drive the reaction to completion and to act as the base, avoiding the need for an additional, potentially complicating, inorganic base.
Step-by-Step Methodology:
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Reactor Setup: To a stirred, cooled (0-5°C) solution of Ethyl 4-bromobutyrate (1.0 equivalent) in a suitable solvent like ethanol or THF, add a solution of dimethylamine (2.2 to 3.0 equivalents, typically 40% in water or 2M in THF) dropwise. The cooling is essential to manage the exothermicity of the amine-alkylation reaction.
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Reaction: Allow the reaction mixture to slowly warm to ambient temperature and stir for 12-24 hours. The progress can be monitored by TLC or GC-MS to confirm the consumption of the starting bromide.
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Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.
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Extraction: Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining HBr salts, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude Ethyl 4-(dimethylamino)butanoate can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 4-(dimethylamino)butanoate.
Spectral Data Analysis
Spectral analysis is critical for the structural confirmation of the molecule. While raw spectra are not provided here, the expected characteristics are described based on the compound's structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. A singlet with an integration of 6H would correspond to the two methyl groups of the dimethylamino moiety. The protons of the central butanoate chain would appear as multiplets.
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¹³C NMR: The carbon NMR would display 8 distinct signals. Key signals include the carbonyl carbon of the ester at the downfield region (~173 ppm), the O-CH₂ of the ester group (~60 ppm), and the N-(CH₃)₂ carbons (~45 ppm).[2]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching vibration characteristic of esters, typically appearing around 1730-1740 cm⁻¹.[2][7] Additional significant peaks will include C-H stretching vibrations from the alkyl groups (~2800-3000 cm⁻¹) and C-N stretching vibrations.
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Mass Spectrometry (MS): Under electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 159. A prominent fragment is often the iminium ion [CH₂=N(CH₃)₂]⁺ at m/z = 58, resulting from alpha-cleavage, which is highly characteristic of N,N-dimethylalkylamines.[2]
Reactivity and Stability
The chemical behavior of Ethyl 4-(dimethylamino)butanoate is dictated by its two primary functional groups.
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Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield 4-(dimethylamino)butanoic acid and ethanol. This reaction is a standard consideration when formulating or using the compound in aqueous environments.
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Tertiary Amine Group: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be protonated by acids to form an ammonium salt. More significantly for synthesis, it can act as a nucleophile to react with electrophiles, such as alkyl halides, to form quaternary ammonium salts. This quaternization reaction is a common and predictable pathway for this class of compounds.[6]
Quaternization Reaction Diagram
Caption: Quaternization of the tertiary amine to form an ammonium salt.
Applications and Research Interest
Ethyl 4-(dimethylamino)butanoate serves primarily as a building block in organic synthesis.[1] Its bifunctional nature allows for a wide range of chemical transformations.
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Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The tertiary amine can be a key pharmacophore or a handle for modifying solubility and bioavailability.[1]
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Agrochemicals: Similar to its role in pharmaceuticals, it can be a precursor in the development of new agrochemicals.[1]
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Medicinal Chemistry: The structure is of interest in medicinal chemistry for its potential to interact with biological systems.[1] The presence of the amino ester moiety is found in various biologically active compounds.
Safety and Handling
Appropriate safety precautions must be observed when handling Ethyl 4-(dimethylamino)butanoate.
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Hazards: The compound is classified as causing serious eye irritation (H319).[8]
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9][10]
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[9][11] Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
References
-
Ethyl 4-(dimethylamino)butanoate - LookChem. LookChem. Available at: [Link]
-
Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
ethyl 4-(dimethylamino)butanoate - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
- WO2011048201A1 - Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease - Google Patents. Google Patents.
-
ethyl 4-dimethylamino-2-methylbutanoate - Chemical Synthesis Database. Chemical Synthesis Database. Available at: [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889). The Human Metabolome Database. Available at: [Link]
-
CAS No : 22041-23-2 | Product Name : Ethyl 4-(dimethylamino)butanoate | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
Ethyl 4-(dimethylamino)butanoate (C8H17NO2) - PubChemLite. PubChemLite. Available at: [Link]
-
Ethyl 4-(dimethylamino)butanoate - India Fine Chemicals. India Fine Chemicals. Available at: [Link]
-
Ethyl 4-(dimethylamino)-2-(ethylamino)butanoate | C10H22N2O2 | CID 63028800 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Which one of the following is ethyl 4 dimethylamino class 12 chemistry CBSE - Vedantu. Vedantu. Available at: [Link]
-
Mass spectrum of ethyl-4,4-dicyano-3-methyl-3-butenoate after isotopic exchange with methanol-d1. … - ResearchGate. ResearchGate. Available at: [Link]
-
IR spectrum of ethyl butyrate obtained by immobilized lipase onto modified Eupergit ® C. ResearchGate. Available at: [Link]
-
Ethyl butyrate - Wikipedia. Wikipedia. Available at: [Link]
-
The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. - Filo. Filo. Available at: [Link]
-
Butanoic acid, ethyl ester - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
ETHYL 4-(DIMETHYLAMINO)BUTYRATE. FDA Global Substance Registration System. Available at: [Link]
-
1-Heptanesulfonic acid | C7H16O3S | CID 89829 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
22767-50-6 CAS | 1-HEPTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 04041 - Loba Chemie. Loba Chemie. Available at: [Link]
Sources
- 1. CAS 22041-23-2: ethyl 4-(dimethylamino)butanoate [cymitquimica.com]
- 2. Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO2011048201A1 - Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease - Google Patents [patents.google.com]
- 7. The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. [askfilo.com]
- 8. Ethyl 4-(dimethylamino)butanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
